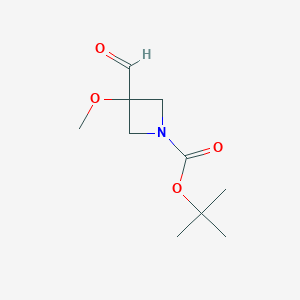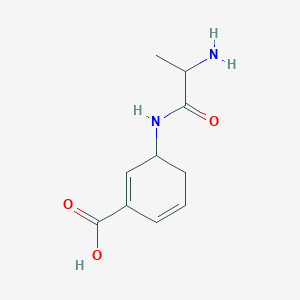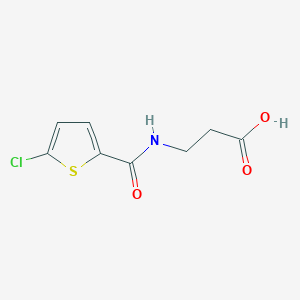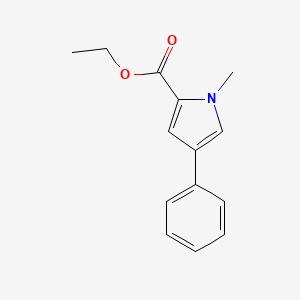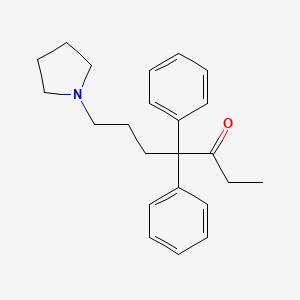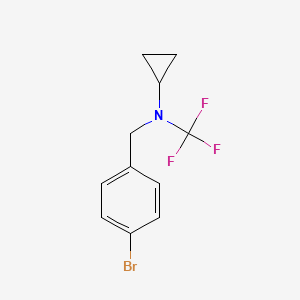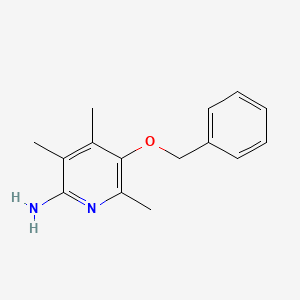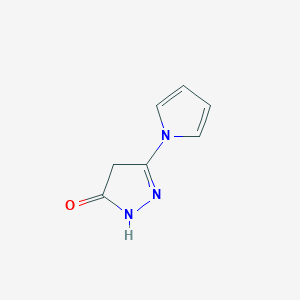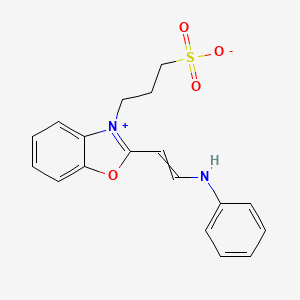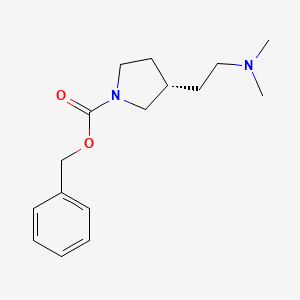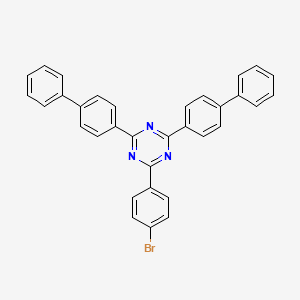
2,4-Bisbiphenyl-4-yl-6-(4-bromophenyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bisbiphenyl-4-yl-6-(4-bromophenyl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bisbiphenyl-4-yl-6-(4-bromophenyl)-1,3,5-triazine typically involves multicomponent reactions. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane as a nitrogen source under microwave irradiation . Lewis acids play a crucial role in selectively synthesizing the triazine ring by involving annulated processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts, reaction temperature, and time are critical parameters that need to be carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bisbiphenyl-4-yl-6-(4-bromophenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2,4-Bisbiphenyl-4-yl-6-(4-bromophenyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structural properties.
Industry: It can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2,4-Bisbiphenyl-4-yl-6-(4-bromophenyl)-1,3,5-triazine involves its interaction with molecular targets and pathways within a system. The triazine core can interact with various enzymes and receptors, modulating their activity. The biphenyl and bromophenyl groups contribute to the compound’s binding affinity and specificity, allowing it to exert its effects through multiple pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triaryl Pyridines: These compounds share a similar triazine core but differ in the nature of the aryl groups attached.
2,4,6-Triaryl Pyrimidines: Similar to pyridines, these compounds have a triazine core with different aryl substituents.
Uniqueness
2,4-Bisbiphenyl-4-yl-6-(4-bromophenyl)-1,3,5-triazine is unique due to the specific combination of biphenyl and bromophenyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C33H22BrN3 |
|---|---|
Poids moléculaire |
540.4 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-4,6-bis(4-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C33H22BrN3/c34-30-21-19-29(20-22-30)33-36-31(27-15-11-25(12-16-27)23-7-3-1-4-8-23)35-32(37-33)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H |
Clé InChI |
JFWLNVFRSYNHOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


